5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is a heterocyclic compound featuring a bithiopyran core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiopyran derivative, formylation and subsequent carboxylation reactions can be employed to introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scalable synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of green chemistry principles could be explored .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5’-Carboxy-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Reduction: 5’-Hydroxymethyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups may play a crucial role in binding to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formyl-2-furanboronic acid
- 5-Formyl-2-thienylboronic acid
- 5-Formyl-2-furancarboxylic acid
Uniqueness
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is unique due to its bithiopyran core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of advanced materials .
Eigenschaften
Molekularformel |
C12H10O3S2 |
---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
6-(3-formyl-2H-thiopyran-6-yl)-2H-thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S2/c13-5-8-1-3-10(16-6-8)11-4-2-9(7-17-11)12(14)15/h1-5H,6-7H2,(H,14,15) |
InChI-Schlüssel |
CGZBGYGABQSCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC=C(S1)C2=CC=C(CS2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.